5-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Description
5-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (CAS: 918645-93-9) is a bicyclic quinolinone derivative with a unique substitution pattern. Its molecular formula is C21H19FN2O, and it has a molecular weight of 334.15 g/mol . Key structural features include:
- A 5-fluoro substituent on the quinoline ring, contributing to electronic modulation.
- 3,3,4,4-Tetramethyl groups on the dihydroquinoline moiety, enhancing steric bulk and hydrophobicity.
- A fused bicyclic system with a planar quinoline core and a partially saturated dihydro ring.
These properties make it a candidate for further exploration in medicinal chemistry and materials science.
Properties
CAS No. |
918645-94-0 |
|---|---|
Molecular Formula |
C22H21FN2O |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
5-fluoro-3,3,4,4-tetramethyl-1-quinolin-3-ylquinolin-2-one |
InChI |
InChI=1S/C22H21FN2O/c1-21(2)19-16(23)9-7-11-18(19)25(20(26)22(21,3)4)15-12-14-8-5-6-10-17(14)24-13-15/h5-13H,1-4H3 |
InChI Key |
VIXACSAADMYMBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC=C2F)N(C(=O)C1(C)C)C3=CC4=CC=CC=C4N=C3)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with quinoline derivatives.
Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as Selectfluor.
Methylation: Methyl groups are introduced using methylating agents like methyl iodide in the presence of a base.
Cyclization: The final step involves cyclization to form the biquinoline structure, often using a Lewis acid catalyst.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
5-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert it into dihydro derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include various substituted quinoline derivatives.
Scientific Research Applications
5-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 5-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and the biquinoline structure play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with analogous derivatives:
Key Observations:
Substituent Effects: The tetramethyl groups in the target compound confer greater steric hindrance and hydrophobicity compared to dimethyl or alkyl-substituted analogs (e.g., 3-butyl-5-fluoro-3-methyl analog) . Fluorine vs. Amino vs.
Core Structure Variations: The biquinolin-2-one scaffold in the target compound differs from the isoquinolin-1-one core in CAS-related derivatives, altering ring fusion geometry and electronic distribution .
Biological Activity
5-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one is a compound of increasing interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action.
- Chemical Formula : C14H17FN2O
- Molecular Weight : 248.3 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of biquinoline compounds exhibit significant antimicrobial activity. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that certain derivatives possess MIC values as low as 0.5 μg/mL against Gram-positive bacteria such as Staphylococcus aureus .
- Mechanism of Action : The antimicrobial effect is attributed to the ability of the compound to disrupt bacterial cell wall synthesis and inhibit essential enzymes .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 5-Fluoro-3,3,4,4-tetramethyl... | 0.5 | Staphylococcus aureus (ATCC 6538) |
| Other Derivatives | 0.5 - 16 | Various Gram-positive strains |
Cytotoxic Activity
The cytotoxic potential of this compound has also been evaluated:
- Cell Lines Tested : HepG2 (human liver cancer) and L-02 (normal liver) cell lines.
- Results : The compound exhibited moderate cytotoxicity with an IC50 value around 41.6 µM against HepG2 cells .
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| HepG2 | 41.6 | Moderate cytotoxicity |
| L-02 | >100 | No significant cytotoxicity observed |
Case Studies and Research Findings
- Antimicrobial Efficacy : A systematic study on the biquinoline derivatives demonstrated that modifications at the alkyl sites significantly enhanced their antimicrobial activity. The introduction of aromatic heterocycles was found to improve binding affinity to bacterial targets .
- Cytotoxic Mechanisms : The interaction between the compound and cellular proteins was analyzed using molecular docking studies. The binding interactions with key amino acid residues were identified as critical for its anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
